

In Vivo Efficacy of Pik-75 in Preclinical Mouse Models: A Technical Guide

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Compound of Interest

Compound Name: *Pik-75*

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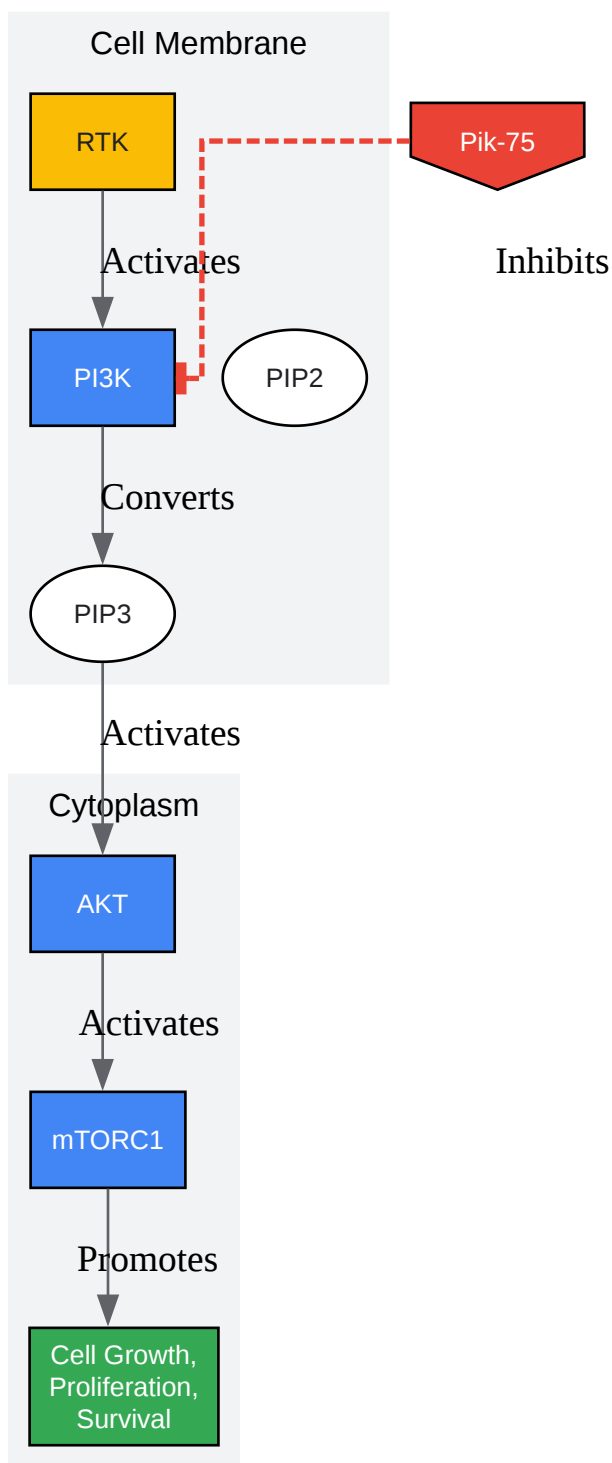
Introduction

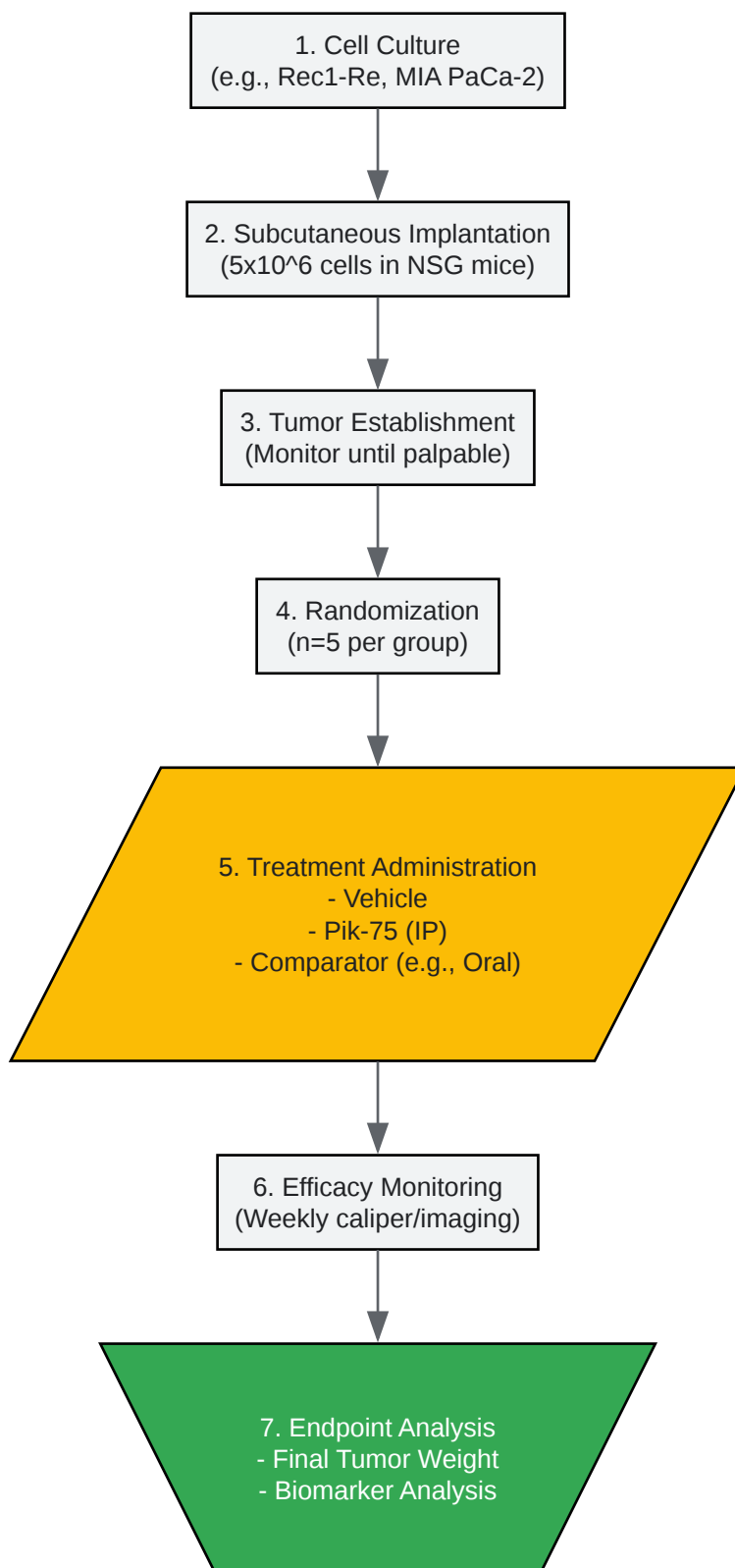
Pik-75 is a potent, reversible inhibitor targeting the p110 α isoform of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK), with IC₅₀ values of 5.8 nM and 2 nM, respectively.[1][2] It also exhibits inhibitory activity against other PI3K isoforms like p110 γ (IC₅₀ = 76 nM) and CDK9.[2][3] Its mechanism of action centers on the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a key therapeutic target.[4] **Pik-75** has demonstrated significant preclinical potential in various cancer models by inducing apoptosis and inhibiting tumor growth.[5][6] However, its clinical development has been hampered by factors such as limited stability and solubility.[5][6] This guide provides an in-depth summary of the in vivo efficacy of **Pik-75** in mouse models, focusing on quantitative outcomes and detailed experimental methodologies.

Core Mechanism of Action: PI3K Pathway Inhibition

Pik-75 exerts its primary anti-cancer effects by inhibiting PI3K. This kinase, upon activation by upstream signals like receptor tyrosine kinases (RTKs), phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP₂) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP₃). PIP₃ acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including components of the mTOR complex 1 (mTORC1), which promotes protein

synthesis, cell growth, and proliferation while inhibiting apoptosis. By blocking PI3K, **Pik-75** prevents the formation of PIP3, leading to the suppression of AKT activation and the attenuation of these downstream pro-survival signals.[7][8]





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